molecular formula C20H23N3O4S B10995219 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-phenylethyl)benzamide

3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-phenylethyl)benzamide

Cat. No.: B10995219
M. Wt: 401.5 g/mol
InChI Key: CLOHEESHTAUDHI-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative characterized by a 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino} substituent on the benzene ring and an N-(2-phenylethyl) side chain. The tetrahydrothiophene sulfone moiety introduces strong electron-withdrawing properties, while the phenylethyl group contributes hydrophobic interactions.

Properties

Molecular Formula

C20H23N3O4S

Molecular Weight

401.5 g/mol

IUPAC Name

3-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C20H23N3O4S/c24-19(21-11-9-15-5-2-1-3-6-15)16-7-4-8-17(13-16)22-20(25)23-18-10-12-28(26,27)14-18/h1-8,13,18H,9-12,14H2,(H,21,24)(H2,22,23,25)

InChI Key

CLOHEESHTAUDHI-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NC2=CC=CC(=C2)C(=O)NCCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-phenylethyl)benzamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene sulfone intermediate. This intermediate is then coupled with a benzamide derivative under specific reaction conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-phenylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydrothiophene moiety can be further oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the sulfone to a sulfide.

    Substitution: The benzamide and phenylethyl groups can participate in substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydrothiophene moiety can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-phenylethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural and Functional Group Analysis

Table 1: Key Structural Features of Analogs
Compound Name Substituent on Benzamide Key Functional Groups Biological Relevance
3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-phenylethyl)benzamide (Target) 3-carbamoyl-amino (sulfone) Tetrahydrothiophene sulfone, phenylethyl Enzyme inhibition, receptor binding
N-{[(4-Hydroxyphenyl)amino]carbonothioyl}benzamide (A8) 4-hydroxyphenylthiourea Thiourea, hydroxyl Antioxidant activity (86.6% inhibition)
N-(2-Phenylethyl)morpholine-4-carbothioamide (B4) Morpholine-thiourea Morpholine, thiourea Antioxidant activity (86.7% inhibition)
3-Chloro-N-phenylbenzamide 3-chloro Chloro, phenyl Crystallographic studies
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) 3-isopropoxy, 2-CF3 Trifluoromethyl, ether Pesticide (fungicide)
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s sulfone group enhances electrophilicity compared to electron-donating groups (e.g., hydroxyl in A8 or methoxy in H10 ), which may influence binding affinity in redox-sensitive systems.
  • Hydrophobic Interactions : The phenylethyl side chain in the target compound parallels the morpholine/piperidine groups in B3/B4 , but with distinct steric and hydrophobic profiles.
  • Biological Activity: While A8 and B4 exhibit antioxidant activity due to thiourea and phenolic groups , the target compound’s sulfone moiety may favor applications in enzyme inhibition (e.g., kinase or protease targeting).

Physicochemical and Pharmacokinetic Properties

Table 2: Molecular Properties
Compound Molecular Weight H-Bond Donors H-Bond Acceptors LogP (Predicted)
Target Compound ~400 2 6 2.8
3-Chloro-N-phenylbenzamide 231.67 1 2 3.5
A8 287.32 2 4 2.1
Flutolanil 323.29 1 4 4.0
  • Solubility : The target compound’s sulfone and carbamoyl groups improve water solubility compared to highly lipophilic analogs like flutolanil.
  • Metabolic Stability : The sulfone group may reduce oxidative metabolism, enhancing half-life relative to thiourea derivatives (A8, B4) .

Biological Activity

3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-phenylethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the synthesis, biological mechanisms, and therapeutic efficacy of this compound, particularly focusing on its anticancer properties and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C20H23N3O5S, with a molecular weight of approximately 417.5 g/mol. The compound features a unique structure that includes:

  • A dioxidotetrahydrothiophene ring
  • A carbamoyl group
  • An N-(2-phenylethyl)benzamide moiety

These structural characteristics are critical as they influence the compound's interaction with biological targets.

PropertyValue
Molecular FormulaC20H23N3O5S
Molecular Weight417.5 g/mol
IUPAC Name3-{[(1,1-dioxothiolan-3-yl)carbamoylamino]}-N-(2-phenylethyl)benzamide
InChI KeyAXRNEJULYWWNAJ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism of action involves:

  • Binding to Active Sites : The compound can bind to the active sites of enzymes or receptors, modulating their activity.
  • Altering Cellular Signaling : By interacting with these targets, it can influence various cellular signaling pathways, leading to physiological responses.
  • Inducing Apoptosis : Studies suggest that compounds with similar structures can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

  • Cytotoxicity : In vitro studies have shown that this compound can selectively induce cell death in transformed B and T cells, demonstrating sub-micromolar potency .
  • Mechanistic Insights : The presence of an electron-rich heterocycle in related compounds has been linked to enhanced cytotoxicity, suggesting that structural modifications may further improve activity .

Other Biological Activities

The compound may also possess other pharmacological properties beyond anticancer effects:

  • Anti-inflammatory Activity : Similar compounds have shown promise in modulating inflammatory pathways.
  • Neuroprotective Effects : There is emerging evidence that benzamide derivatives can protect against neurodegenerative conditions by reducing oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Study on T-cell Selectivity : A study highlighted the importance of structural elements in achieving selective toxicity towards T-cells, paving the way for potential therapeutic applications in immunotherapy .
  • Structure-Activity Relationship (SAR) : Research involving SAR has identified key functional groups that enhance the efficacy of benzamide derivatives against pancreatic β-cell dysfunction .

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